molecular formula C7H8N2 B171866 N-(Pyridin-3-ylmethylene)methanamine CAS No. 16273-54-4

N-(Pyridin-3-ylmethylene)methanamine

Cat. No.: B171866
CAS No.: 16273-54-4
M. Wt: 120.15 g/mol
InChI Key: UELJJGNOTOPDOB-UHFFFAOYSA-N
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Description

N-(Pyridin-3-ylmethylene)methanamine is an organic compound that belongs to the class of Schiff bases Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(Pyridin-3-ylmethylene)methanamine can be synthesized through the condensation reaction between pyridine-3-carboxaldehyde and methylamine. The reaction is typically carried out in an ethanol solution at room temperature, resulting in the formation of the Schiff base.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(Pyridin-3-ylmethylene)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the Schiff base back to the primary amine and aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the imine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of pyridine-3-carboxaldehyde or pyridine-3-carboxylic acid.

    Reduction: Regeneration of pyridine-3-carboxaldehyde and methylamine.

    Substitution: Formation of various substituted imines depending on the nucleophile used.

Scientific Research Applications

Chemistry

  • Building Block for Heterocyclic Compounds : This compound serves as an essential building block in the synthesis of more complex heterocyclic compounds. Its structural properties allow for various modifications that can lead to new derivatives with distinct chemical behaviors.

Biology

  • Antimicrobial and Anticancer Activities : Research has indicated that derivatives of N-(Pyridin-3-ylmethylene)methanamine exhibit significant biological activities. For instance, studies have shown that certain derivatives possess potent antimicrobial properties against bacteria such as Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Candida tenuis and Aspergillus niger .
  • Photodynamic Therapy : Iron(III) complexes incorporating this compound have demonstrated photocytotoxic properties when exposed to red light, generating reactive oxygen species that can induce apoptosis in cancer cell lines. This suggests potential applications in photodynamic therapy for cancer treatment.

Medicine

  • Therapeutic Applications : The compound has been explored for its potential therapeutic applications, particularly in drug development targeting specific diseases. In vitro studies have shown that certain derivatives can inhibit key enzymes involved in disease pathways, indicating their role as potential therapeutic agents .

Case Studies

Study Objective Findings
Study on Antimicrobial ActivityInvestigated the antibacterial effects against various pathogensIdentified several derivatives with MIC values as low as 0.9 µg/mL against C. tenuis
Photodynamic Therapy ResearchExamined the efficacy of iron(III) complexesDemonstrated significant apoptosis induction in cancer cells upon red light exposure
In Silico Molecular ModelingAssessed interaction with kinase pathwaysFound that active derivatives may inhibit BRAF and MEK kinases, affecting cancer cell viability

Mechanism of Action

The mechanism of action of N-(Pyridin-3-ylmethylene)methanamine involves its ability to form complexes with metal ions, which can then interact with various molecular targets. The Schiff base structure allows it to act as a bidentate ligand, coordinating with metal centers through the nitrogen atoms of the pyridine and imine groups. This coordination can influence the electronic properties of the metal center, leading to various catalytic and biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Pyridin-3-ylmethylene)methanamine is unique due to its specific positioning of the imine group at the 3-position of the pyridine ring, which can result in distinct electronic and steric properties compared to its 2- and 4-position analogs. This unique positioning can influence its reactivity and the types of metal complexes it forms, making it valuable for specific applications in coordination chemistry and materials science.

Biological Activity

N-(Pyridin-3-ylmethylene)methanamine, a compound belonging to the class of Schiff bases, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyridine ring bonded to a methanamine group through a methylene bridge. This structural configuration is crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to bind to various receptors and enzymes. This binding modulates their activity, leading to therapeutic effects. For instance, it may inhibit enzymes involved in disease pathways, thereby exerting anti-inflammatory and antimicrobial effects.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against a range of bacterial and fungal strains. The minimum inhibitory concentration (MIC) values indicate its potency:

Microorganism MIC (µg/mL)
Staphylococcus aureus4.5
Escherichia coli8.0
Candida albicans5.0

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

Research has demonstrated that this compound derivatives exhibit anticancer properties, particularly against lung cancer cell lines such as A549. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with protein kinases involved in cell proliferation.

In a study evaluating various derivatives, some compounds showed IC50 values lower than 10 µM against A549 cells, indicating potent anti-proliferative activity .

Structure-Activity Relationships (SAR)

The effectiveness of this compound can be influenced by substituents on the pyridine ring. Variations in the electronic properties of these substituents have been correlated with changes in biological activity:

  • Electron-withdrawing groups generally reduce activity.
  • Electron-donating groups enhance activity, particularly in antimicrobial assays.

For example, compounds with halogen substitutions on the phenyl ring demonstrated improved antibacterial activity compared to those with simple alkyl groups .

Study on Antimycobacterial Activity

A series of pyridine derivatives, including this compound analogs, were evaluated for their ability to inhibit Mycobacterium tuberculosis. The most effective derivatives showed MIC values below 1 µg/mL, demonstrating significant potential as anti-tuberculosis agents .

Evaluation of Antioxidant Properties

In addition to antimicrobial and anticancer activities, this compound has shown promising antioxidant properties. Studies have reported IC50 values comparable to ascorbic acid, suggesting that these compounds may also play a role in protecting cells from oxidative stress .

Properties

IUPAC Name

N-methyl-1-pyridin-3-ylmethanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2/c1-8-5-7-3-2-4-9-6-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UELJJGNOTOPDOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=CC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70438098
Record name (E)-N-Methyl-1-(pyridin-3-yl)methanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70438098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16273-54-4
Record name (E)-N-Methyl-1-(pyridin-3-yl)methanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70438098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-(Pyridin-3-ylmethylene)methanamine

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